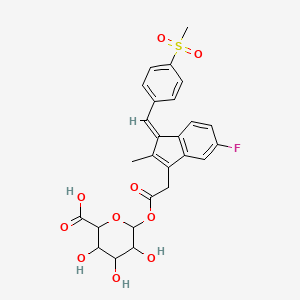

(Z)-6-(2-(5-fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Description

This compound is a structurally complex molecule featuring:

- Tetrahydro-2H-pyran core: A six-membered oxygen-containing ring with three hydroxyl groups (3,4,5-trihydroxy) and a carboxylic acid moiety at position 2.

- Acetoxy-linked indenyl group: A substituted indenyl system (5-fluoro-2-methyl) attached via an acetoxy bridge.

The Z-configuration of the benzylidene double bond and the fluorine atom at position 5 of the indenyl moiety are critical for stereochemical stability and electronic effects, respectively.

Properties

Molecular Formula |

C26H25FO10S |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H25FO10S/c1-12-17(9-13-3-6-15(7-4-13)38(2,34)35)16-8-5-14(27)10-19(16)18(12)11-20(28)36-26-23(31)21(29)22(30)24(37-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9- |

InChI Key |

POIVPBPDRVZPSG-MFOYZWKCSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

- IUPAC Name: (2S,3S,4S,5R,6S)-6-[2-[(Z)-5-fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl]acetoxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid.

- Molecular Formula: C26H25FO10S

- Molecular Weight: 516.5 g/mol

- Key Structural Features: A glucuronic acid moiety (tetrahydro-2H-pyran-2-carboxylic acid) esterified with a substituted indenylacetoxy group containing a methylsulfonylbenzylidene substituent and a fluorine atom.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound involves selective acylation of the glucuronic acid derivative with a specifically functionalized Sulindac sulfone moiety. The synthetic route can be broadly divided into:

- Synthesis of the acyl donor: Preparation of the sulfone-substituted indenylacetyl intermediate.

- Activation of the glucuronic acid derivative: Typically as a protected or activated sugar acid.

- Esterification reaction: Coupling of the glucuronic acid with the acyl donor under controlled conditions to yield the target acyl glucuronide.

This approach is consistent with standard glucuronidation methods used in drug metabolite synthesis.

Detailed Synthetic Steps

Preparation of the Sulfone-Substituted Acyl Intermediate

- Starting from Sulindac or its sulfone derivative, the benzylidene substitution is introduced via a condensation reaction with 4-(methylsulfonyl)benzaldehyde under conditions favoring the (Z)-configuration.

- The 5-fluoro-2-methyl substitution on the indenyl ring is introduced through selective fluorination and methylation reactions on the indenyl scaffold prior to benzylidene formation.

- The acyl side chain is functionalized to form the acetoxy group ready for esterification.

Preparation of the Glucuronic Acid Derivative

- The glucuronic acid moiety is typically protected on hydroxyl groups except the 6-position carboxylic acid.

- The sugar is activated, often as a tetrahydro-2H-pyran-2-carboxylic acid derivative, to facilitate ester bond formation.

- Protection/deprotection strategies ensure regioselectivity and stereochemical integrity during coupling.

Esterification to Form the Acyl Glucuronide

- The activated acyl intermediate is reacted with the glucuronic acid derivative under mild conditions.

- Coupling reagents such as carbodiimides (e.g., EDC or DCC) or other esterification catalysts are employed.

- The reaction is monitored to maintain the (Z)-configuration and avoid hydrolysis or side reactions.

- Purification is achieved by chromatographic techniques to isolate the pure acyl glucuronide.

Summary Table of Preparation Parameters

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Synthesis of acyl donor | Benzylidene condensation, fluorination, methylation | 4-(methylsulfonyl)benzaldehyde, fluorinating agents, methyl donors |

| 2. Preparation of glucuronic acid derivative | Protection of hydroxyl groups, activation of carboxylic acid | Protecting groups (e.g., acetyl, benzyl), activation reagents (e.g., acid chlorides) |

| 3. Esterification | Coupling acyl donor with activated glucuronic acid | Carbodiimides (EDC, DCC), mild temperature, inert atmosphere |

| 4. Purification | Chromatography (HPLC, preparative TLC) | Silica gel or reverse-phase columns |

| 5. Stock solution preparation | Dissolution in DMSO, dilution with PEG300, Tween 80, water | Sequential solvent addition with mixing and clarity checks |

Research Findings and Considerations

- The (Z)-configuration of the benzylidene double bond is critical for biological activity and must be preserved throughout synthesis.

- The glucuronidation site and stereochemistry are consistent with enzymatic glucuronidation pathways, making this compound a valuable reference standard in pharmacokinetic studies.

- Stability during storage and formulation is enhanced by preparing stock solutions in DMSO and co-solvents, preventing degradation.

- Analytical method development for this compound relies on its well-defined structure and purity, which depends on meticulous synthetic control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Condensation: The carboxylic acid group can undergo condensation reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium iodide, potassium fluoride

Condensation: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Halogenated derivatives

Condensation: Esters, amides

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated indene moiety makes it a useful tool for imaging studies.

Medicine

Potential applications in medicine include its use as a lead compound for the development of new drugs. Its unique structure may provide therapeutic benefits in the treatment of diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved solubility.

Mechanism of Action

The mechanism of action of (Z)-6-(2-(5-fluoro-2-methyl-1-(4-(methylsulfonyl)benzylidene)-1H-inden-3-yl)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The fluorinated indene moiety may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared motifs:

Physicochemical Properties

- Polarity : The target compound exhibits higher polarity than 11a or 11b due to its carboxylic acid, trihydroxy pyran, and methylsulfonyl groups. This enhances aqueous solubility but may limit membrane permeability .

- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., 11b’s cyano substituent) show lower melting points (~213–215°C) compared to the trimethyl-substituted 11a (243–246°C). The target compound’s melting point is unreported but likely higher due to hydrogen bonding from hydroxyl groups .

Similarity Metrics

Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares <40% similarity with 11a/b due to divergent functional groups. Higher similarity (~60–70%) is expected with methylofuran derivatives, primarily due to glutamic acid-like hydrogen-bonding capacity in the pyran core .

Research Implications

The compound’s hybrid structure merges features of sulfonamide drugs, fluorinated aromatics, and polyhydroxy carbohydrates, positioning it as a versatile candidate for drug discovery. Further studies should explore:

- Synthetic optimization to improve yield and purity.

- ADMET profiling to assess bioavailability and toxicity.

- Target validation against enzymes like cyclooxygenases or glycosidases.

Biological Activity

Chemical Structure and Properties

The compound is characterized by several notable functional groups, including:

- A fluorinated methyl group which may enhance its lipophilicity and biological activity.

- An indenyl structure , which is often associated with various pharmacological properties.

- Multiple hydroxyl groups , suggesting potential for hydrogen bonding and interactions with biological targets.

Anti-inflammatory Effects

Compounds with similar structures have shown significant anti-inflammatory effects. For example, certain substituted pyrazoles have been reported to exhibit good inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The target compound's potential to modulate inflammatory pathways warrants further investigation.

Enzyme Inhibition

The compound's ability to inhibit key enzymes could be a crucial aspect of its biological activity:

- Butyrylcholinesterase (BChE) : Some related compounds have demonstrated inhibitory activity against BChE, which is relevant in neurodegenerative diseases.

- Acetylcholinesterase (AChE) : Similar compounds have shown varying degrees of inhibition against AChE, indicating potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Properties

Research into structurally similar compounds has revealed antimicrobial properties. For instance, certain pyrazole derivatives displayed potent antibacterial and antifungal activities, suggesting that the target compound may also possess similar properties.

Case Study 1: Synthesis and Testing

In a study involving the synthesis of 4-hydroxy-3-methylbenzofuran derivatives, researchers evaluated their cytotoxicity against various cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential for further development.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 |

| Derivative B | 25 | HeLa |

| Target Compound | TBD | TBD |

Case Study 2: Anti-inflammatory Activity

In another study focused on pyrazole derivatives, researchers assessed their COX inhibition capabilities. One compound exhibited an SI (selectivity index) higher than that of celecoxib, a known COX-2 inhibitor.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | SI |

|---|---|---|---|

| Compound X | 20 | 80 | 4 |

| Compound Y | 30 | 90 | 3 |

| Target Compound | TBD | TBD | TBD |

Q & A

Basic: What are the common synthetic pathways for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions focusing on benzylidene intermediate formation and subsequent functionalization. Key steps include:

- Benzylidene Formation: Refluxing aromatic aldehydes (e.g., 4-(methylsulfonyl)benzaldehyde) with indene derivatives in acetic anhydride/acetic acid, catalyzed by sodium acetate, to form the benzylidene core .

- Acetylation: Introduction of the acetoxy group via esterification under anhydrous conditions, often using chloroacetic acid or acetyl chloride .

- Carbohydrate Conjugation: Coupling the indenyl-acetate intermediate with a protected tetrahydro-2H-pyran carboxylic acid derivative, followed by deprotection to yield hydroxyl groups .

- Crystallization: Purification via recrystallization from solvents like DMF/water or acetic acid to achieve >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing stereochemistry and functional groups?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assigns proton environments (e.g., benzylidene =CH at δ 7.94 ppm) and quaternary carbons (e.g., carbonyls at δ 165–171 ppm). NOESY confirms Z-stereochemistry of the benzylidene moiety .

- 19F NMR: Identifies fluorine substitution (e.g., 5-fluoro-indenyl at δ -115 to -120 ppm) .

- IR Spectroscopy: Confirms functional groups (e.g., C=O at 1719 cm⁻¹, sulfonyl S=O at 1350 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 580.53) and fragmentation patterns .

Advanced: How can reaction yields be optimized for benzylidene intermediates under reflux?

Methodological Answer:

- Catalyst Optimization: Use sodium acetate (0.1–0.5 mol%) to enhance benzylidene formation kinetics while minimizing side reactions .

- Solvent Selection: Acetic anhydride/acetic acid (1:2 v/v) improves electrophilicity of aldehydes and stabilizes intermediates .

- Temperature Control: Reflux at 110–120°C for 2–3 hours balances reaction rate and decomposition .

- Workflow Integration: In-line monitoring via TLC or HPLC reduces purification losses. Yields can increase from 57% to >75% with iterative feedback .

Advanced: What computational strategies predict bioactivity of this heterocyclic system?

Methodological Answer:

- Docking Studies: Molecular docking against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to assess binding affinity .

- QSAR Modeling: Train models on analogs with known IC₅₀ values to predict anti-inflammatory or anticancer activity .

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetics (e.g., log P = -0.87, low BBB permeability) .

Advanced: How should contradictory NMR or MS data be resolved during structural confirmation?

Methodological Answer:

- Data Triangulation: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Isotopic Labeling: Introduce ¹³C-labeled intermediates to trace unexpected peaks in complex spectra .

- High-Resolution MS/MS: Compare experimental fragmentation with simulated patterns (e.g., loss of CO₂ at m/z 580 → 536) .

- Crystallography: X-ray diffraction of single crystals (if isolable) provides unambiguous stereochemical assignment .

Advanced: How to design in vitro assays to evaluate biological activity?

Methodological Answer:

- Target Selection: Prioritize targets (e.g., NF-κB, COX-2) based on structural analogs’ reported activities .

- Dose-Response Curves: Test concentrations from 1 nM–100 µM in triplicate, using celecoxib or indomethacin as positive controls .

- Cytotoxicity Screening: Use MTT assays on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ > 50 µM preferred) .

- Statistical Design: Apply randomized block designs (split-plot for multi-dose/timepoints) to account for batch variability .

Advanced: What strategies mitigate hydrolysis of the acetoxy group during storage?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent moisture ingress .

- pH Stabilization: Formulate in buffered solutions (pH 6.5–7.0) to reduce ester hydrolysis .

- Protective Groups: Use tert-butyldimethylsilyl (TBS) protection for hydroxyls during synthesis, removed only before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.